N-(3,4-dimethoxybenzyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
CAS No.:
Cat. No.: VC11297745
Molecular Formula: C16H20N2O4
Molecular Weight: 304.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O4 |
|---|---|
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C16H20N2O4/c1-10-13(11(2)22-18-10)8-16(19)17-9-12-5-6-14(20-3)15(7-12)21-4/h5-7H,8-9H2,1-4H3,(H,17,19) |
| Standard InChI Key | AGYHTICVZYSJSZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)CC(=O)NCC2=CC(=C(C=C2)OC)OC |
| Canonical SMILES | CC1=C(C(=NO1)C)CC(=O)NCC2=CC(=C(C=C2)OC)OC |
Introduction
The compound N-(3,4-dimethoxybenzyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic organic molecule. Its structure suggests potential applications in medicinal chemistry due to the presence of functional groups commonly associated with bioactivity. Below is a breakdown of its structural components:
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3,4-Dimethoxybenzyl group: This aromatic moiety is often found in bioactive molecules and contributes to lipophilicity and potential interactions with biological targets.
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3,5-Dimethyl-1,2-oxazole ring: Oxazole derivatives are known for their role in pharmaceuticals as anti-inflammatory, antimicrobial, or anticancer agents.
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Acetamide linkage: The amide bond serves as a key structural feature for stability and interaction with enzymes or receptors.
Synthesis
While no direct synthesis procedure is available for this compound in the provided results, a plausible synthetic route could involve:
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Formation of the Oxazole Ring:
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Starting with a precursor such as 3,5-dimethylisoxazole.
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This can be synthesized via cyclization reactions involving diketones and hydroxylamine derivatives.
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Attachment of the Acetamide Group:
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Reacting the oxazole derivative with an acetamide precursor under coupling conditions (e.g., carbodiimides like EDC or DCC).
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Introduction of the Dimethoxybenzyl Group:
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Using nucleophilic substitution or reductive amination to attach the benzyl group.
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Potential Applications
Given its structural features, this compound may exhibit various biological activities:
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Anti-inflammatory Activity:
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The oxazole ring is commonly found in inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Antimicrobial Properties:
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Methoxy-substituted benzene rings are known to enhance antimicrobial activity by disrupting microbial membranes.
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Anticancer Potential:
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Amide linkages and aromatic groups can facilitate binding to specific protein targets involved in cancer pathways.
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Analytical Characterization
To confirm its identity and purity, the following techniques would be employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Identification of specific hydrogen and carbon environments in the molecule |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern |
| Infrared Spectroscopy (IR) | Confirmation of functional groups such as amides and methoxy groups |
| Elemental Analysis | Verification of molecular formula |
Research Implications
The compound’s structure suggests it could be explored for drug development or as a synthetic intermediate for more complex molecules. Future studies could include:
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In Silico Docking Studies:
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To predict binding affinity with biological targets such as enzymes or receptors.
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In Vitro Biological Testing:
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Screening for antimicrobial, anti-inflammatory, or anticancer activity.
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Structure-Activity Relationship (SAR):
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Modifying substituents on the benzene or oxazole rings to optimize bioactivity.
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